molecular formula C9H19NO4 B13212637 Methyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate

Methyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate

Cat. No.: B13212637
M. Wt: 205.25 g/mol
InChI Key: REQWXMCDGXDQCA-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate is a useful research compound. Its molecular formula is C9H19NO4 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-(aminooxy)-2-(methoxymethyl)-4-methylpentanoate is a compound of interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₉N₁O₃
  • Molecular Weight : 173.25 g/mol
  • IUPAC Name : this compound

The compound features an aminooxy group, which is known to facilitate interactions with various biological macromolecules, potentially enhancing its bioactivity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins through the aminooxy group. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes by modifying active site residues, thereby altering their function.
  • Protein Interactions : It can interact with specific protein domains, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with aminooxy groups exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have revealed promising results. It has been noted that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

A specific study demonstrated that derivatives of aminooxy compounds showed enhanced cytotoxicity against cancer cell lines, indicating a potential for therapeutic applications in oncology.

Table of Biological Activities

Activity TypeRelated FindingsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModifies enzyme activity through covalent bonding

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-aminooxy-2-(methoxymethyl)-4-methylpentanoate

InChI

InChI=1S/C9H19NO4/c1-7(2)5-9(14-10,6-12-3)8(11)13-4/h7H,5-6,10H2,1-4H3

InChI Key

REQWXMCDGXDQCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(COC)(C(=O)OC)ON

Origin of Product

United States

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